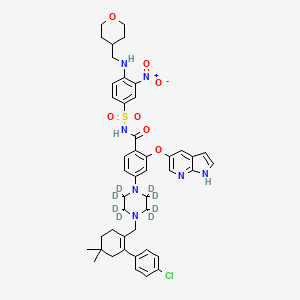

(4R,7S,10S,13S,16S,19S,22R,25S,28S,31S,34R)-22-((1H-indol-3-yl)methyl)-34-amino-31-(4-aminobutyl)-13,25,28-tribenzyl-10,16-bis((R)-1-hydroxyethyl)-7-(hydroxymethyl)-19-(4-((isopropylamino)methyl)benzyl)-6,9,12,15,18,21,24,27,30,33-decaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decaazacyclopentatriacontane-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

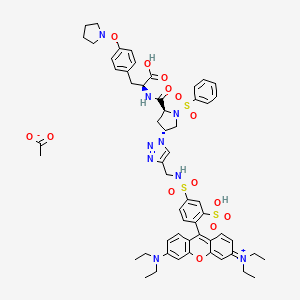

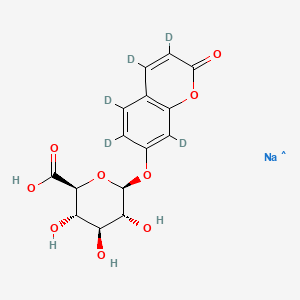

CH 275 is a peptide analog of somatostatin, a hormone that inhibits the release of several other hormones. This compound binds preferentially to somatostatin receptor 1 (sst1) with a high affinity, making it a potent and selective agonist for this receptor . CH 275 has shown potential in research related to Alzheimer’s disease due to its ability to modulate specific biological pathways .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of CH 275 involves the formation of a cyclic peptide structure. The process typically starts with the solid-phase peptide synthesis (SPPS) method, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The peptide chain is then cyclized to form the desired cyclic structure. The reaction conditions often include the use of coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and bases like DIPEA (N,N-Diisopropylethylamine) to facilitate peptide bond formation .

Industrial Production Methods

Industrial production of CH 275 follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure high efficiency and reproducibility. The purification of the final product is achieved through high-performance liquid chromatography (HPLC), ensuring the compound’s high purity and quality .

Analyse Des Réactions Chimiques

Types of Reactions

CH 275 primarily undergoes binding interactions with its target receptor, somatostatin receptor 1. It does not typically participate in traditional chemical reactions like oxidation, reduction, or substitution due to its peptide nature .

Common Reagents and Conditions

The synthesis of CH 275 involves reagents such as protected amino acids, coupling agents like HBTU, and bases like DIPEA. The cyclization step may require specific conditions to ensure the formation of the cyclic structure without side reactions .

Major Products Formed

The major product formed from the synthesis of CH 275 is the cyclic peptide itself. Any side products or impurities are typically removed during the purification process using HPLC .

Applications De Recherche Scientifique

CH 275 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mécanisme D'action

CH 275 exerts its effects by binding to somatostatin receptor 1 with high affinity. This binding activates the receptor, leading to downstream signaling pathways that modulate various biological processes. In Alzheimer’s disease research, CH 275 has been shown to increase the expression of neprilysin, an enzyme that degrades amyloid-beta plaques, thereby reducing plaque load in the brain .

Comparaison Avec Des Composés Similaires

Similar Compounds

Octreotide: Another somatostatin analog used clinically to treat acromegaly and certain types of tumors.

Lanreotide: Similar to octreotide, used for similar clinical applications.

Pasireotide: A newer somatostatin analog with a broader receptor binding profile.

Uniqueness of CH 275

CH 275 is unique due to its high selectivity for somatostatin receptor 1, making it a valuable tool for studying this specific receptor’s role in various biological processes. Its potential application in Alzheimer’s disease research further distinguishes it from other somatostatin analogs .

Propriétés

Formule moléculaire |

C74H96N14O15S2 |

|---|---|

Poids moléculaire |

1485.8 g/mol |

Nom IUPAC |

(4R,7S,10S,13S,16S,19S,22R,25S,28S,31S,34R)-34-amino-31-(4-aminobutyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33-decaoxo-19-[[4-[(propan-2-ylamino)methyl]phenyl]methyl]-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacontane-4-carboxylic acid |

InChI |

InChI=1S/C74H96N14O15S2/c1-42(2)77-37-49-29-27-48(28-30-49)35-57-69(97)87-62(43(3)90)72(100)84-58(34-47-22-12-7-13-23-47)70(98)88-63(44(4)91)73(101)85-60(39-89)71(99)86-61(74(102)103)41-105-104-40-52(76)64(92)79-54(26-16-17-31-75)65(93)80-55(32-45-18-8-5-9-19-45)66(94)81-56(33-46-20-10-6-11-21-46)67(95)83-59(68(96)82-57)36-50-38-78-53-25-15-14-24-51(50)53/h5-15,18-25,27-30,38,42-44,52,54-63,77-78,89-91H,16-17,26,31-37,39-41,75-76H2,1-4H3,(H,79,92)(H,80,93)(H,81,94)(H,82,96)(H,83,95)(H,84,100)(H,85,101)(H,86,99)(H,87,97)(H,88,98)(H,102,103)/t43-,44-,52+,54+,55+,56+,57+,58+,59-,60+,61+,62+,63+/m1/s1 |

Clé InChI |

SYHQUPOPQRNSKD-SKMHOITNSA-N |

SMILES isomérique |

C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)CNC(C)C)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC6=CC=CC=C6)CCCCN)N)C(=O)O)CO)[C@@H](C)O)CC7=CC=CC=C7)O |

SMILES canonique |

CC(C)NCC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC6=CC=CC=C6)CCCCN)N)C(=O)O)CO)C(C)O)CC7=CC=CC=C7)C(C)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2S,5S,8S,17S)-8-benzyl-5-(1H-indol-3-ylmethyl)-16-methyl-14,17-bis(2-methylpropyl)-3,6,9,12,18-pentaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propanamide](/img/structure/B12416433.png)

![N'-[(3-bromophenyl)methyl]-N'-(2,4-dimethoxyphenyl)-N-hydroxyheptanediamide](/img/structure/B12416447.png)

![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)-d15](/img/structure/B12416462.png)